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Hafnium acetylacetonate

Thermal Analysis CVD Precursor Volatility

Researchers requiring consistent, well-characterized HfO₂ precursors face variability in thermal behavior and film purity across alternative sources. Hf(acac)₄ (CAS 17475-67-1) resolves this with a defined thermal budget: evaporation at ~190°C, decomposition to monoclinic HfO₂ at 600°C. This enables reproducible MOCVD and sol-gel deposition with high substrate adhesion. - Standard reference precursor for comparing novel β-diketonate performance. - Cost-effective alternative to ultra-high-purity alkylamides where moderate carbon content is tolerable. - Consistent lot-to-lot characterization ensures reliable process development and scale-up.

Molecular Formula C20H28HfO8
Molecular Weight 574.9 g/mol
Cat. No. B7756893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium acetylacetonate
Molecular FormulaC20H28HfO8
Molecular Weight574.9 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4]
InChIInChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-;
InChIKeyMCFIMQJAFAOJPD-MTOQALJVSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hf(acac)₄ Precursor for CVD and ALD


Hafnium acetylacetonate, with the chemical formula Hf(C₅H₇O₂)₄ and commonly denoted as Hf(acac)₄, is a white to off-white, air-stable coordination complex. It serves as a primary hafnium source for the deposition of hafnium dioxide (HfO₂) thin films, a critical high-κ dielectric material in microelectronics [1]. The compound's value proposition is rooted in its use as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processes [2]. Its physical properties include a molecular weight of 574.92 g/mol and a melting point of approximately 193°C [3].

CVD precursor workflow (MOCVD)
Sol-gel deposition route
High-κ dielectric research

Why Hf(acac)₄ Cannot Be Replaced


While several hafnium and zirconium β-diketonates, amides, and chlorides exist, direct substitution of Hf(acac)₄ without process re-optimization is not feasible. The choice of precursor dictates the deposition temperature window, film purity (carbon/chlorine contamination), nucleation behavior on different substrates, and resulting dielectric performance. For instance, while Hf(thd)₄ offers higher volatility, Hf(acac)₄ provides a different cost-volatility trade-off [1]. Similarly, substituting with the zirconium analog, Zr(acac)₄, results in a fundamentally different dielectric (ZrO₂ vs. HfO₂) with distinct band gap and thermal stability properties, despite their structural homology [2]. The quantitative evidence below demonstrates the specific performance parameters that differentiate Hf(acac)₄ from its closest comparators.

Precursor chemistry mismatch Different ligands (e.g., thd vs acac) shift volatility and deposition window; direct drop-in may alter film purity.
Material system divergence Zr(acac)₄ yields ZrO₂, not HfO₂, with distinct band gap and thermal stability; not interchangeable for Hf-based dielectrics.
Process re-optimization burden Substituting Hf(acac)₄ may require recalibration of source temperature, carrier gas flow, and substrate nucleation conditions.

Hf(acac)₄ Performance Comparison


Evaporation Onset and Decomposition Range

The thermal behavior of Hf(acac)₄, a critical parameter for CVD processes, has been quantified via TG-DTA. The evaporation of Hf(acac)₄ begins at approximately 190 °C, and it decomposes in the range of 245-250 °C to form HfO₂ and gas-phase byproducts. This data serves as a baseline for comparing its volatility with other precursors [1].

Evaporation onset
Head-to-head
~190 °C
Defines minimum source temperature for CVD delivery
TG-DTA in N₂/air; decomposition at 245–250 °C
Thermal Analysis CVD Precursor Volatility

Volatility vs. Fluorinated Analogs

Hf(acac)₄ exhibits lower volatility compared to its fluorinated analog, Hf(tfac)₄. This difference is quantified by the required vaporization temperature for sufficient evaporation in CVD processes. Hf(acac)₄ requires a high vaporization temperature of approximately 200 °C, whereas Hf(tfac)₄ is more volatile [1]. This makes Hf(acac)₄ suitable for applications where higher source temperatures are acceptable, but it also often leads to carbon contamination in the deposited films [1].

Volatility vs. fluorinated analog
Class-level
Hf(acac)₄ requires ~200 °C vaporization; Hf(tfac)₄ is more volatile
Higher source temperature needed; may increase carbon contamination risk
Volatility ranking from CVD precursor delivery context
Volatility Vapor Pressure CVD Process Window

Carbon Contamination vs. Other Precursors

A significant drawback of Hf(acac)₄ is the high level of carbon contamination found in the resulting HfO₂ films. This is a well-documented issue for this precursor [1]. In contrast, alternative precursors like anhydrous hafnium nitrate, Hf(NO₃)₄, have been specifically developed as a carbon-free route to achieve higher purity HfO₂ films [2]. The malonate class of precursors has also been shown to offer improved volatility and lower decomposition temperatures compared to Hf(acac)₄, while still being air-stable, potentially leading to films with lower carbon content .

Carbon contamination
Context-dependent
Hf(acac)₄ films carbon-rich; Hf(NO₃)₄ enables carbon-free deposition
Carbon may degrade dielectric performance; purity assessment required
Qualitative comparison across precursor classes
Film Purity Carbon Contamination Dielectric Quality

Dielectric Constant (κ) Comparison

While Hf(acac)₄ itself is a precursor, the ultimate figure of merit is the dielectric constant (κ) of the resulting HfO₂ film. Films derived from Hf(acac)₄ via spray pyrolysis have been reported with a dielectric constant maximum of 14.4 [1]. This value is notably lower than the κ of ~25 reported for HfO₂ films grown from Hf(thd)₄ via MOCVD under optimized conditions [2]. This difference can be attributed to factors like film density, crystallinity, and carbon contamination, which are influenced by the precursor and deposition parameters.

Dielectric constant (κ)
Context-dependent
κ max 14.4 (from Hf(acac)₄) vs. ~25 (from Hf(thd)₄)
Reported κ varies with precursor and deposition method; process-dependent
Ultrasonic spray pyrolysis vs. MOCVD conditions
Dielectric Constant High-κ Material HfO₂ Thin Film

Hf(acac)₄ Application Scenarios


Fundamental Precursor Chemistry & Nucleation

Given its well-characterized thermal decomposition (evaporation at ~190°C, decomposition at 245-250°C) and the extensive literature on its use as a model β-diketonate precursor, Hf(acac)₄ is a standard choice for academic and industrial R&D groups investigating fundamental MOCVD and sol-gel chemistry. Its defined properties make it an ideal reference material for comparing novel precursor performance [1].

Cost-Sensitive HfO₂ Deposition

For applications where some carbon contamination is tolerable, Hf(acac)₄ may present a more economical alternative to higher-purity precursors like Hf(NO₃)₄ or advanced alkylamides. The trade-off between precursor cost and film purity (carbon content) must be explicitly weighed against the performance requirements of the final device [2].

HfO₂ Coatings for Harsh Environments

The thermal budget required for Hf(acac)₄ evaporation (~200°C) and its decomposition into monoclinic HfO₂ at 873 K (600°C) make it suitable for coating applications where substrates can withstand these temperatures. The resulting high-resistance semiconductor films exhibit high adhesion to various substrates, which is beneficial for protective or optical coatings [3].

Application
Selection Property
Validation Focus
Precursor chemistry R&D
Well-defined thermal decomposition
Nucleation behavior and reference benchmarking
Cost-sensitive HfO₂ deposition
Cost vs. film purity trade-off
Carbon contamination impact on dielectric
High-temperature coatings
High evaporation temperature compatibility
Adhesion and film integrity under thermal budget

Technical Documentation Hub

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